molecular formula C13H10Br3NO B14218301 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline CAS No. 832734-09-5

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline

Cat. No.: B14218301
CAS No.: 832734-09-5
M. Wt: 435.94 g/mol
InChI Key: HERLPXIZHSJKHY-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline is a brominated aromatic amine compound It is characterized by the presence of multiple bromine atoms and a phenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline typically involves the bromination of aniline derivatives. One common method includes the reaction of 2-bromophenol with 4,5-dibromoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-2-(2-bromophenoxy)aniline
  • 2,4,6-Tribromoaniline
  • 2-Bromo-4,5-dimethoxyaniline

Uniqueness

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline is unique due to the presence of multiple bromine atoms and a phenoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

832734-09-5

Molecular Formula

C13H10Br3NO

Molecular Weight

435.94 g/mol

IUPAC Name

4,5-dibromo-2-(2-bromophenoxy)-N-methylaniline

InChI

InChI=1S/C13H10Br3NO/c1-17-11-6-9(15)10(16)7-13(11)18-12-5-3-2-4-8(12)14/h2-7,17H,1H3

InChI Key

HERLPXIZHSJKHY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1OC2=CC=CC=C2Br)Br)Br

Origin of Product

United States

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